

An In-depth Technical Guide to 5,6-dimethoxybenzo[b]thiophene

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Compound of Interest

Compound Name: 5,6-dimethoxybenzo[b]thiophene

Cat. No.: B1598345

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For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of **5,6-dimethoxybenzo[b]thiophene**, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental molecular and physicochemical properties, explore established synthetic pathways, and discuss its current and potential applications in drug discovery and development. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and pharmacology.

Core Molecular Profile

5,6-dimethoxybenzo[b]thiophene is a substituted benzothiophene, a class of heterocyclic compounds containing a benzene ring fused to a thiophene ring.^{[1][2]} The presence of the two methoxy groups at the 5- and 6-positions significantly influences its electronic properties and biological activity.

Molecular Weight and Formula

The foundational quantitative data for **5,6-dimethoxybenzo[b]thiophene** is summarized in the table below. These values are critical for stoichiometric calculations in synthesis, as well as for analytical characterization.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₀ O ₂ S	[1] [3] [4]
Molecular Weight	194.25 g/mol	[4]
Exact Mass	194.04015073 Da	[3]
Monoisotopic Mass	194.04015073 Da	[3]
CAS Number	91715-47-8	[3] [4] [5]

It is important to note that while the molecular weight is often cited as 194.248 g/mol or 194.254 g/mol in some sources, the value of 194.25 g/mol is a commonly accepted figure.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Physicochemical Properties

Understanding the physicochemical properties of **5,6-dimethoxybenzo[b]thiophene** is essential for designing experimental conditions, predicting its behavior in biological systems, and developing appropriate analytical methods.

Property	Value	Significance	Source(s)
Topological Polar Surface Area (TPSA)	18.46 Å ²	Influences membrane permeability and drug absorption.	[4]
logP (Octanol-Water Partition Coefficient)	2.9185	Predicts lipophilicity and distribution in biological systems.	[4]
Hydrogen Bond Acceptors	3	Indicates potential for intermolecular interactions.	[4]
Hydrogen Bond Donors	0	Indicates a lack of proton-donating capability in hydrogen bonding.	[4]
Rotatable Bonds	2	Relates to conformational flexibility.	[3][4]

Synthesis and Chemical Reactivity

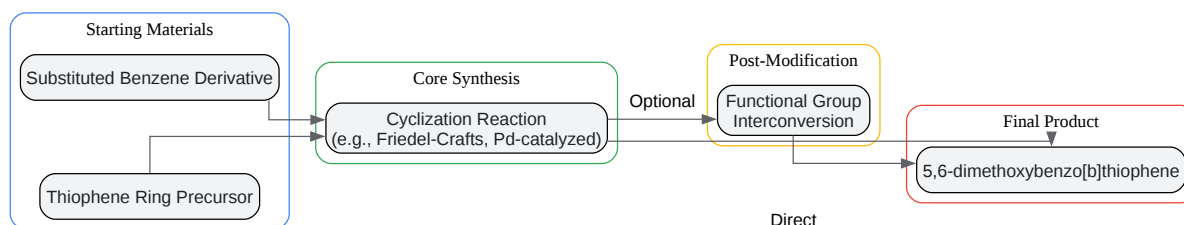
The synthesis of substituted benzothiophenes is a well-established area of organic chemistry, with various methodologies available. The specific placement of the dimethoxy groups on the benzene ring of the benzothiophene core requires careful selection of starting materials and reaction conditions.

General Synthetic Strategies for Benzothiophenes

The construction of the benzothiophene scaffold can be achieved through several key strategies, including:

- Palladium-catalyzed C-H arylation: This modern approach allows for the direct coupling of heteroarenes with aryl halides.[6]

- Thiolation annulation of 2-bromo alkynylbenzenes: This method utilizes a copper catalyst to react 2-bromo alkynylbenzenes with a sulfur source, such as sodium sulfide, to form the benzothiophene ring.[6]
- Photocatalytic radical annulation: Visible-light-promoted cyclization of disulfides and alkynes offers a practical route to benzothiophenes.[7]
- Electrochemical synthesis: An electrochemically-promoted approach involves the reaction of sulfonylhydrazides with internal alkynes to form benzothiophene-1,1-dioxides.[8]



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Caption: Generalized workflow for the synthesis of substituted benzothiophenes.

A Plausible Synthetic Protocol for 5,6-dimethoxybenzo[b]thiophene

While specific, detailed synthetic procedures for **5,6-dimethoxybenzo[b]thiophene** are not extensively documented in the readily available literature, a plausible route can be extrapolated from known benzothiophene syntheses. A key step would likely involve the cyclization of a precursor containing the dimethoxybenzene moiety and a suitable thiophene-forming fragment. One potential strategy involves the regioselective Friedel-Crafts coupling.[9]

Hypothetical Step-by-Step Protocol:

- Preparation of a key intermediate: A substituted thiophenol, such as 3,4-dimethoxythiophenol, would be reacted with an appropriate electrophile, like chloroacetone, to form an α -arylthio ketone.
- Cyclization: The resulting ketone would then undergo an acid-catalyzed intramolecular cyclization (e.g., using polyphosphoric acid or Eaton's reagent) to form the benzothiophene ring system.
- Purification: The crude product would be purified using standard techniques such as column chromatography or recrystallization to yield pure **5,6-dimethoxybenzo[b]thiophene**.

Spectroscopic Characterization

The structural elucidation of **5,6-dimethoxybenzo[b]thiophene** relies on a combination of spectroscopic techniques.

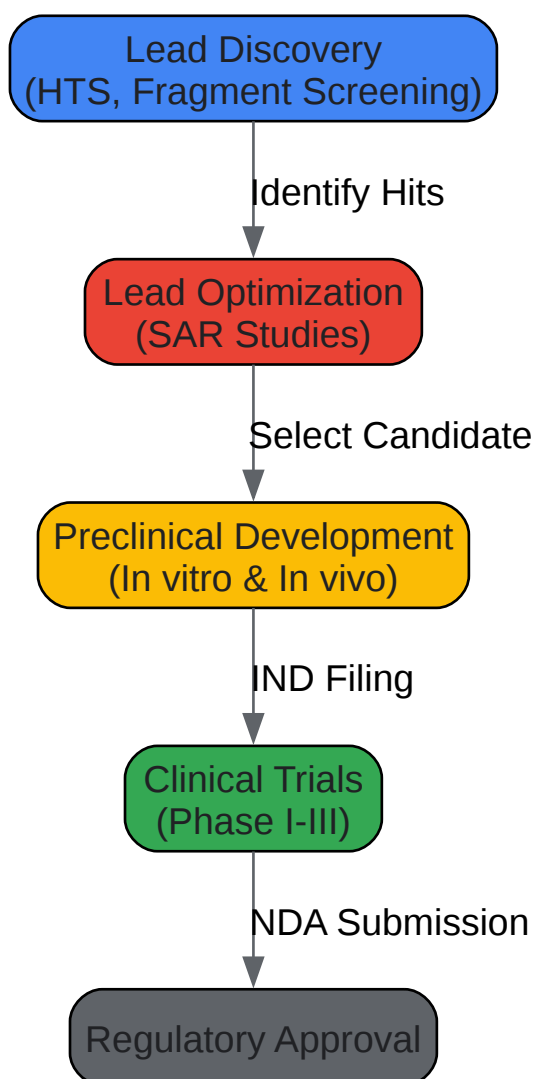
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on both the benzene and thiophene rings, as well as sharp singlets for the two methoxy groups.^[10] The specific chemical shifts and coupling constants would confirm the substitution pattern.
 - ^{13}C NMR: The carbon NMR spectrum would provide evidence for all ten carbon atoms in the molecule, with distinct chemical shifts for the methoxy carbons, the quaternary carbons, and the protonated aromatic carbons.
- Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak appearing at m/z 194.25.
- Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching of the aromatic rings and methoxy groups, as well as C-O stretching of the methoxy ethers and vibrations associated with the thiophene ring.

Applications in Drug Discovery and Development

The benzothiophene scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs.^[11] Its structural similarity to endogenous molecules like tryptophan and melatonin makes it an attractive template for designing novel therapeutic agents.^{[11][12]}

Rationale for Biological Activity

The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions with biological targets. The fused aromatic system provides a rigid scaffold for the precise orientation of substituents, which can be tailored to interact with specific receptor binding pockets. The methoxy groups on the benzene ring can also influence binding affinity, selectivity, and metabolic stability.



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Caption: The conventional drug development pipeline.

Potential Therapeutic Areas

Derivatives of benzothiophene have shown promise in a wide range of therapeutic areas, including:

- Oncology: As inhibitors of various kinases and other cancer-related targets.[11]
- Infectious Diseases: Exhibiting antibacterial and antifungal activities.[11]
- Inflammation: Acting as anti-inflammatory agents.[11]
- Central Nervous System (CNS) Disorders: Due to their ability to cross the blood-brain barrier and interact with CNS targets.

Specifically, 5,6-disubstituted benzothiophenes have been synthesized and evaluated for biological activities analogous to tryptamine and melatonin.[12] For instance, a derivative, **5,6-dimethoxybenzo[b]thiophene-2-carboxylic acid**, is utilized in organic synthesis and pharmaceutical research as a key intermediate for developing biologically active molecules, particularly those targeting neurological and cardiovascular disorders.[13]

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling **5,6-dimethoxybenzo[b]thiophene**. While a specific Safety Data Sheet (SDS) for this exact compound is not readily available, general guidelines for handling thiophene derivatives should be followed.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[14][15]
- Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of any dust or vapors.[14]

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term storage, keeping it in a dark place, sealed in dry conditions at 2-8°C is recommended.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[\[14\]](#)[\[16\]](#)

Conclusion

5,6-dimethoxybenzo[b]thiophene is a molecule with significant potential in the realm of medicinal chemistry and materials science. Its well-defined molecular structure and physicochemical properties, coupled with the versatile chemistry of the benzothiophene scaffold, make it an attractive building block for the synthesis of novel compounds with diverse biological activities. Further research into the synthesis, characterization, and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.

References

- PubChem. 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid | C₁₁H₁₀O₄S | CID 268620. [\[Link\]](#)
- ChemWhat. 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid CAS#: 23046-03-9. [\[Link\]](#)
- LookChem. Cas 91715-47-8, Benzo[b]thiophene, 5,6-dimethoxy-. [\[Link\]](#)
- ResearchGate. Benzo[b]thiophene derivatives. XXVII.
- MySkinRecipes. **5,6-Dimethoxybenzo[b]thiophene**-2-carboxylic acid. [\[Link\]](#)
- Royal Society of Chemistry.
- PubMed. Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene. [\[Link\]](#)
- Organic Chemistry Portal. Benzothiophene synthesis. [\[Link\]](#)
- National Institutes of Health.
- AA Blocks.
- National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [\[Link\]](#)
- PubMed. An overview of benzo[b]thiophene-based medicinal chemistry. [\[Link\]](#)
- International Formulae Group. Synthesis, Spectroscopic, Physicochemical, Crystal Structure and DFT Studies of 4,5,6,7-tetrahydro-1-benzothiophene-3. [\[Link\]](#)

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Sources

- 1. lookchem.com [lookchem.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. chemscene.com [chemscene.com]
- 5. 5,6-dimethoxybenzo[b]thiophene | 91715-47-8 [chemicalbook.com]
- 6. Benzothiophene synthesis [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5,6-dimethoxybenzo[b]thiophene(91715-47-8) ¹H NMR [m.chemicalbook.com]
- 11. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 5,6-Dimethoxybenzo[b]thiophene-2-carboxylic acid [myskinrecipes.com]
- 14. fishersci.com [fishersci.com]
- 15. aablocks.com [aablocks.com]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
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